2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one
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Overview
Description
2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one is a complex organic compound that features a benzothiophene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one typically involves multi-step organic reactions. One common method involves the condensation of 2-fluorobenzaldehyde with 2-aminobenzothiophene under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene oxides, while reduction could produce benzothiophene amines.
Scientific Research Applications
2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiophene: A simpler analog with similar core structure but lacking the fluorophenyl group.
2-Fluorobenzaldehyde: A precursor in the synthesis of the target compound, with similar reactivity.
Benzothiophene derivatives: Various derivatives with different substituents on the benzothiophene ring.
Uniqueness
2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one is unique due to the presence of both amino and fluorophenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
77946-66-8 |
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Molecular Formula |
C15H10FNOS |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-(2-fluorobenzenecarboximidoyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C15H10FNOS/c16-11-7-3-1-5-9(11)13(17)15-14(18)10-6-2-4-8-12(10)19-15/h1-8,17-18H |
InChI Key |
FDAPXVKKFYFZHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=N)C3=CC=CC=C3F)O |
Origin of Product |
United States |
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